Cas no 1867607-87-1 (N-[(1R,2R)-2-Fluorocyclohexyl]cycloheptanamine)
N-[(1R,2R)-2-Fluorocyclohexyl]cycloheptanamine Chemical and Physical Properties
Names and Identifiers
-
- N-[(1R,2R)-2-fluorocyclohexyl]cycloheptanamine
- N-[(1R,2R)-2-Fluorocyclohexyl]cycloheptanamine
-
- Inchi: 1S/C13H24FN/c14-12-9-5-6-10-13(12)15-11-7-3-1-2-4-8-11/h11-13,15H,1-10H2/t12-,13-/m1/s1
- InChI Key: ZHBRLRKBFHQPQM-CHWSQXEVSA-N
- SMILES: F[C@@H]1CCCC[C@H]1NC1CCCCCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 175
- XLogP3: 3.8
- Topological Polar Surface Area: 12
N-[(1R,2R)-2-Fluorocyclohexyl]cycloheptanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N299476-100mg |
n-[(1r,2r)-2-fluorocyclohexyl]cycloheptanamine |
1867607-87-1 | 100mg |
$ 95.00 | 2022-06-02 | ||
| TRC | N299476-500mg |
n-[(1r,2r)-2-fluorocyclohexyl]cycloheptanamine |
1867607-87-1 | 500mg |
$ 365.00 | 2022-06-02 | ||
| TRC | N299476-1g |
n-[(1r,2r)-2-fluorocyclohexyl]cycloheptanamine |
1867607-87-1 | 1g |
$ 570.00 | 2022-06-02 | ||
| Life Chemicals | F1912-2769-0.25g |
N-[(1R,2R)-2-fluorocyclohexyl]cycloheptanamine |
1867607-87-1 | 95%+ | 0.25g |
$361.0 | 2023-09-06 | |
| Life Chemicals | F1912-2769-0.5g |
N-[(1R,2R)-2-fluorocyclohexyl]cycloheptanamine |
1867607-87-1 | 95%+ | 0.5g |
$380.0 | 2023-09-06 | |
| Life Chemicals | F1912-2769-1g |
N-[(1R,2R)-2-fluorocyclohexyl]cycloheptanamine |
1867607-87-1 | 95%+ | 1g |
$401.0 | 2023-09-06 | |
| Life Chemicals | F1912-2769-2.5g |
N-[(1R,2R)-2-fluorocyclohexyl]cycloheptanamine |
1867607-87-1 | 95%+ | 2.5g |
$802.0 | 2023-09-06 | |
| Life Chemicals | F1912-2769-5g |
N-[(1R,2R)-2-fluorocyclohexyl]cycloheptanamine |
1867607-87-1 | 95%+ | 5g |
$1203.0 | 2023-09-06 | |
| Life Chemicals | F1912-2769-10g |
N-[(1R,2R)-2-fluorocyclohexyl]cycloheptanamine |
1867607-87-1 | 95%+ | 10g |
$1684.0 | 2023-09-06 |
N-[(1R,2R)-2-Fluorocyclohexyl]cycloheptanamine Related Literature
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on N-[(1R,2R)-2-Fluorocyclohexyl]cycloheptanamine
Research Brief on N-[(1R,2R)-2-Fluorocyclohexyl]cycloheptanamine (CAS: 1867607-87-1): Recent Advances and Applications
N-[(1R,2R)-2-Fluorocyclohexyl]cycloheptanamine (CAS: 1867607-87-1) is a fluorinated cyclohexylamine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of central nervous system (CNS) targeting agents. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and emerging applications in drug discovery.
The compound's stereochemistry, characterized by the (1R,2R) configuration and the presence of a fluorine atom, has been shown to influence its binding affinity to various biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that N-[(1R,2R)-2-Fluorocyclohexyl]cycloheptanamine exhibits high selectivity for sigma-1 and sigma-2 receptors, which are implicated in neurodegenerative diseases and cancer. The study utilized molecular docking and in vitro assays to elucidate the compound's interaction with these receptors, suggesting its potential as a scaffold for designing sigma receptor modulators.
In addition to its receptor-binding properties, recent research has highlighted the compound's utility in asymmetric synthesis. A team from the University of Cambridge reported a novel catalytic method for the enantioselective synthesis of N-[(1R,2R)-2-Fluorocyclohexyl]cycloheptanamine, achieving high yields (up to 92%) and excellent enantiomeric excess (ee > 99%). This advancement, published in Organic Letters (2024), addresses previous challenges in the large-scale production of the compound, paving the way for its broader application in pharmaceutical development.
Pharmacokinetic studies have also been conducted to evaluate the compound's bioavailability and metabolic stability. Preliminary data from a 2024 preclinical trial indicated that N-[(1R,2R)-2-Fluorocyclohexyl]cycloheptanamine exhibits favorable blood-brain barrier penetration, making it a promising candidate for CNS drug development. However, further optimization is required to mitigate rapid hepatic clearance, as noted in the European Journal of Pharmaceutical Sciences.
Beyond its pharmacological potential, the compound has been investigated for its role in chemical biology tool development. A recent study in ACS Chemical Biology (2024) described its use as a fluorescent probe for imaging sigma receptors in live cells, leveraging its high affinity and specificity. This application underscores the versatility of N-[(1R,2R)-2-Fluorocyclohexyl]cycloheptanamine in both therapeutic and diagnostic contexts.
In conclusion, N-[(1R,2R)-2-Fluorocyclohexyl]cycloheptanamine (CAS: 1867607-87-1) represents a multifaceted compound with significant potential in medicinal chemistry and chemical biology. Ongoing research continues to uncover new applications, from receptor modulation to diagnostic imaging, highlighting its importance in the field. Future studies should focus on optimizing its pharmacokinetic profile and expanding its therapeutic scope.
1867607-87-1 (N-[(1R,2R)-2-Fluorocyclohexyl]cycloheptanamine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)